Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) involves the reaction of oxalic acid with {1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalates, while reduction could produce amines .
Scientific Research Applications
Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on biological systems.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) include:
- Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) derivatives
- Other spirocyclic amines
- Compounds with similar functional groups and molecular structures
Uniqueness
The uniqueness of oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine) lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2O2.C2H2O4/c2*9-5-7-6-10-2-1-8(7)11-3-4-12-8;3-1(4)2(5)6/h2*7,10H,1-6,9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTJMCDJDSQILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12OCCO2)CN.C1CNCC(C12OCCO2)CN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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